

Purity assessment of commercially available (S)-3-Hydroxy-5Z-Dodecenoyl-CoA standards.

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Compound of Interest

Compound Name: (S)-3-Hydroxy-5Z-Dodecenoyl-CoA

Cat. No.: B15552771

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A Comparative Purity Analysis of Commercial (S)-3-Hydroxy-5Z-Dodecenoyl-CoA Standards

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA is a critical intermediate in fatty acid metabolism and is of significant interest in various research fields, including metabolic disorders and drug discovery. The purity of commercially available standards for this and other acyl-CoA thioesters is paramount for obtaining accurate and reproducible experimental results. This guide provides a framework for the purity assessment of commercially available **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** standards, offering objective comparison methodologies based on established analytical techniques. Due to the limited availability of public comparative studies, this guide presents a hypothetical comparison to illustrate the assessment process.

Quantitative Purity Assessment

The purity of **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** standards from different commercial sources can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The following table summarizes hypothetical purity data for standards from three different vendors.

Vendor	Lot Number	Stated Purity	HPLC-UV Purity (%) ^{[1][2][3][4][5]}	LC-MS Purity (%) ^[6]
Vendor A	A123	>95%	96.2	97.5
Vendor B	B456	>98%	98.5	99.1
Vendor C	C789	>95%	94.8	95.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of acyl-CoA esters.^{[1][6]}

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the separation and quantification of acyl-CoA esters.^{[1][3][4][5]}

Instrumentation:

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Ammonium acetate
- Water (HPLC grade)
- **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** standards from different vendors

Procedure:

- Sample Preparation:

- Accurately weigh and dissolve the **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** standard in a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.5) to a final concentration of 1 mg/mL.
- Filter the sample solution through a 0.22 µm syringe filter before injection.
- Chromatographic Conditions:
 - Mobile Phase A: 20 mM Ammonium acetate in water, pH 5.5
 - Mobile Phase B: Acetonitrile
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Detection Wavelength: 260 nm (for the adenine moiety of CoA)
 - Injection Volume: 10 µL
- Data Analysis:
 - The purity is determined by calculating the area percentage of the main peak corresponding to **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** relative to the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity for the analysis of acyl-CoA esters and can be used to confirm the identity and purity of the standard.[6]

Instrumentation:

- LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
- Reversed-phase C18 or C8 column suitable for MS applications

Reagents:

- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** standards

Procedure:

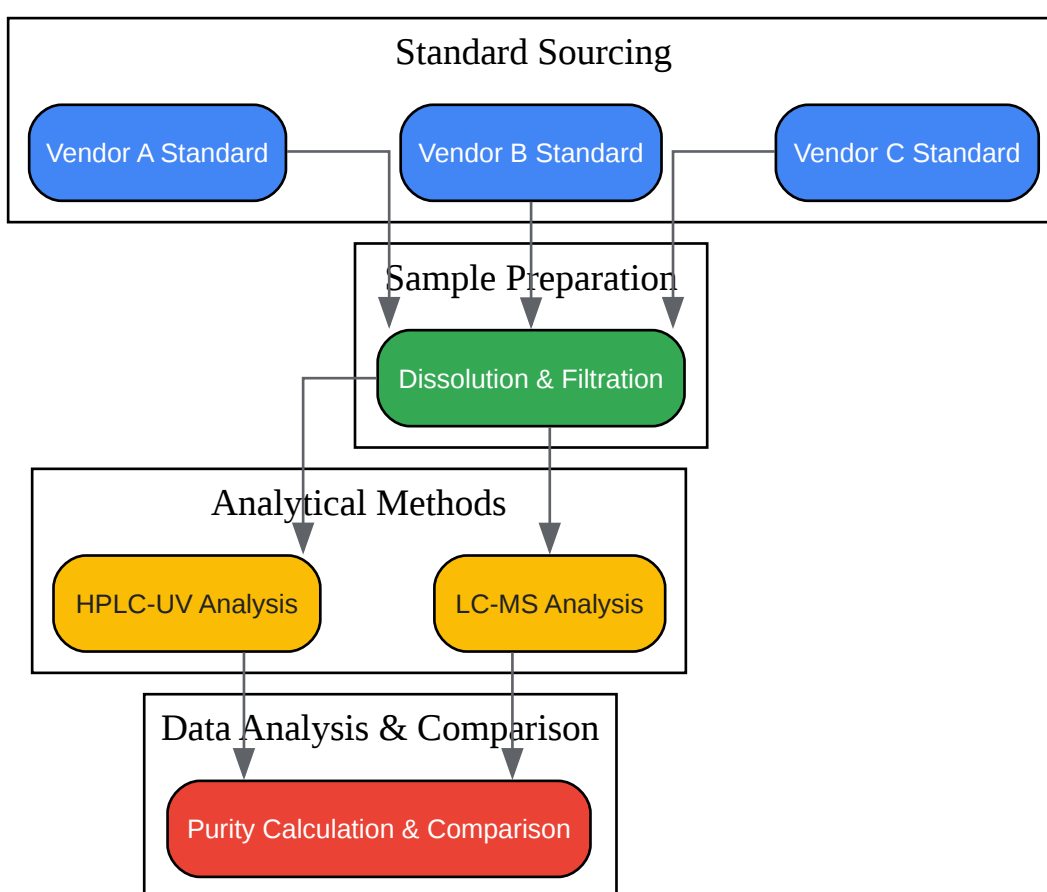
- Sample Preparation:
 - Prepare sample solutions as described for the HPLC-UV method, but at a lower concentration (e.g., 10 µg/mL) in a solvent compatible with mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- LC Conditions:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A suitable gradient to achieve good separation of the analyte from potential impurities.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 µL
- MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
 - Scan Mode: Full scan to identify the molecular ion of **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
 - Expected m/z: The exact mass of the protonated molecule [M+H]⁺ should be monitored.

- Data Analysis:
 - Purity is assessed by comparing the peak area of the target analyte with the total ion current of all detected peaks.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the overall workflow for the purity assessment of commercially available **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** standards.

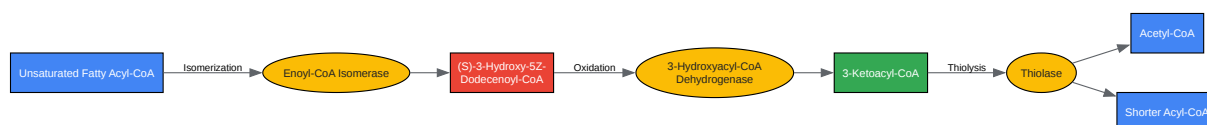


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Caption: Workflow for Purity Assessment of Acyl-CoA Standards.

Signaling Pathway Context

While this guide focuses on the analytical purity of **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA**, it is important to remember its biological context. This intermediate is involved in the beta-oxidation of unsaturated fatty acids.



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Caption: Simplified Beta-Oxidation Pathway for Unsaturated Fatty Acids.

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